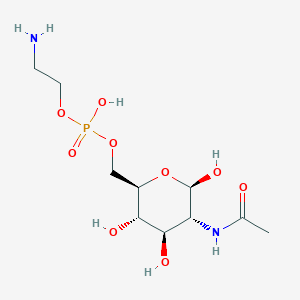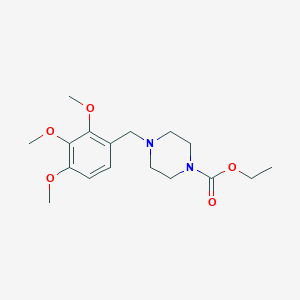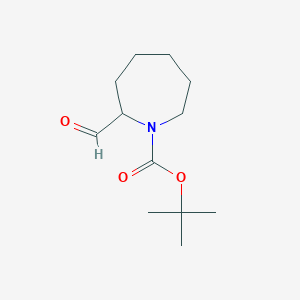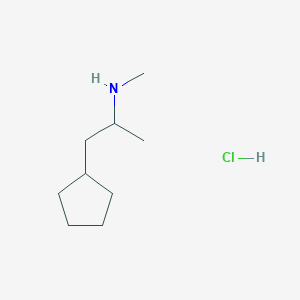
Cyclopentamine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de cyclopentamine est une alkylamine sympathomimétique, classée comme vasoconstricteur. Il était auparavant utilisé comme médicament en vente libre pour la décongestion nasale en Europe et en Australie. Il a été largement abandonné en raison de la disponibilité d’alternatives plus efficaces et plus sûres .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du chlorhydrate de cyclopentamine implique plusieurs étapes. Une méthode comprend la réaction du cis-1,4-dichloro-2-butène avec du nitrométhane en présence d’un catalyseur alcalin à des températures allant de 25 à 80 degrés Celsius. Cette réaction produit du 4-nitro-cyclopentyl-1-alcényl, qui est ensuite réduit pour obtenir de la cyclopentamine .
Méthodes de production industrielle : Les méthodes de production industrielle visent à optimiser le rendement et la pureté tout en minimisant les coûts. Le procédé implique généralement l’utilisation de matières premières facilement disponibles et évite les réactions complexes comme la diazotation, qui peuvent être coûteuses et difficiles à gérer .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de cyclopentamine subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés d’amines.
Substitution : Il peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les conditions varient en fonction du substituant, mais les réactifs courants comprennent les halogènes et les agents alkylants.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de cyclopentanone, tandis que la réduction peut produire divers composés aminés .
4. Applications de la recherche scientifique
Chimie : Il sert d’intermédiaire dans la synthèse d’autres composés chimiques.
Biologie : La recherche a exploré ses effets sur la libération de neurotransmetteurs et les interactions avec les récepteurs.
Médecine : Historiquement utilisé comme décongestionnant nasal, il a également été étudié pour ses propriétés stimulantes.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.
Biology: Research has explored its effects on neurotransmitter release and receptor interactions.
Medicine: Historically used as a nasal decongestant, it has also been investigated for its stimulant properties.
Mécanisme D'action
Le chlorhydrate de cyclopentamine agit comme un agent de libération des neurotransmetteurs catécholamines, notamment la norépinéphrine, l’épinéphrine et la dopamine. Ses effets sur la norépinéphrine et l’épinéphrine médiatisent ses propriétés décongestionnantes, tandis que son impact sur les trois neurotransmetteurs contribue à ses effets stimulants. Le composé interagit avec les récepteurs alpha et bêta-adrénergiques, influençant diverses réponses physiologiques .
Composés similaires :
Propylhexédrine : Structure similaire, mais contient un groupe cyclohexyle au lieu d’un groupe cyclopentyle.
Méthamphétamine : Contient un groupe phényle, ce qui en fait une molécule aromatique.
Cypenamine : Trans-2-phénylcyclopentylamine, structurellement apparentée, mais avec des propriétés pharmacologiques différentes.
Unicité : Le chlorhydrate de cyclopentamine est unique en raison de sa structure cyclique cyclopentane, qui le différencie d’autres composés comme la propylhexédrine et la méthamphétamine. Cette différence structurelle a un impact sur sa puissance et ses effets pharmacologiques, ce qui le rend moins puissant que ses homologues aromatiques .
Comparaison Avec Des Composés Similaires
Propylhexedrine: Similar in structure but contains a cyclohexyl group instead of a cyclopentyl group.
Methamphetamine: Contains a phenyl group, making it an aromatic molecule.
Cypenamine: Trans-2-phenylcyclopentylamine, structurally related but with different pharmacological properties.
Uniqueness: Cyclopentamine hydrochloride is unique due to its cyclopentane ring structure, which differentiates it from other compounds like propylhexedrine and methamphetamine. This structural difference impacts its potency and pharmacological effects, making it less potent than its aromatic counterparts .
Propriétés
IUPAC Name |
1-cyclopentyl-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(10-2)7-9-5-3-4-6-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZPRABQSGUFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923189 | |
| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-02-3 | |
| Record name | Cyclopentaneethanamine, N,α-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F551446KF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is cyclopentamine hydrochloride quantified in pharmaceutical mixtures?
A1: this compound can be quantified in pharmaceutical mixtures using a colorimetric assay. [] This method utilizes the reaction of this compound, a secondary amine, with copper dithiocarbamate to produce a colored complex measurable by spectrophotometry. [] This approach allows for the simultaneous determination of this compound alongside other antihistamines like methapyrilene hydrochloride and pyrrobutamine phosphate. []
Q2: Can this compound increase the solubility of other compounds?
A2: Yes, this compound demonstrates solubilizing properties for certain aliphatic and aromatic acids in aqueous solutions. [] This solubilization effect becomes particularly pronounced at higher concentrations of this compound. [] The degree of solubilization and the temperature range in which it occurs are influenced by the specific structures of both the this compound and the acid in question. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



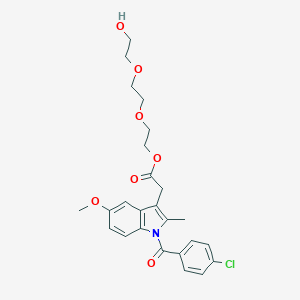

![2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE](/img/structure/B140843.png)





![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)

